Cas no 1143571-71-4 (2-Fluoro-3-methoxybenzylamine hydrochloride)

2-Fluoro-3-methoxybenzylamine hydrochloride is a fluorinated and methoxylated benzylamine derivative, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both fluorine and methoxy substituents on the aromatic ring enhances its reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex molecular frameworks. The hydrochloride salt form improves stability and handling, ensuring consistent performance in synthetic applications. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to modulate electronic and steric properties. Its high purity and well-defined structure make it a reliable choice for precision chemical synthesis.
2-Fluoro-3-methoxybenzylamine hydrochloride structure
1143571-71-4 structure
Product Name:2-Fluoro-3-methoxybenzylamine hydrochloride
CAS No:1143571-71-4
MF:C8H11ClFNO
MW:191.630444765091
CID:4960862
Update Time:2025-05-24

2-Fluoro-3-methoxybenzylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-3-methoxybenzylamine hydrochloride
    • 2-Fluoro-3-methoxybenzylamine hydrochloride
    • Inchi: 1S/C8H10FNO.ClH/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-4H,5,10H2,1H3;1H
    • InChI Key: ACDVTGCUENIUQA-UHFFFAOYSA-N
    • SMILES: Cl.FC1C(=CC=CC=1CN)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Topological Polar Surface Area: 35.2

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Additional information on 2-Fluoro-3-methoxybenzylamine hydrochloride

Introduction to 2-Fluoro-3-methoxybenzylamine hydrochloride (CAS No. 1143571-71-4)

2-Fluoro-3-methoxybenzylamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1143571-71-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aromatic amines, characterized by the presence of a benzene ring substituted with a fluoro group at the 2-position and a methoxy group at the 3-position, further functionalized with an amine group and its hydrochloride salt form for enhanced solubility and bioavailability.

The structural configuration of 2-Fluoro-3-methoxybenzylamine hydrochloride imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The fluorine atom, being highly electronegative, influences the electronic distribution across the aromatic system, thereby modulating reactivity and binding affinity. Similarly, the methoxy group introduces steric hindrance and electronic effects that can fine-tune the interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The benzylamine moiety in 2-Fluoro-3-methoxybenzylamine hydrochloride serves as a versatile pharmacophore, capable of interacting with multiple biological pathways. For instance, studies have demonstrated its potential role in modulating enzyme activity and receptor binding, which are critical for therapeutic intervention.

One of the most compelling aspects of 2-Fluoro-3-methoxybenzylamine hydrochloride is its utility as a building block in drug discovery programs. Researchers have leveraged its scaffold to develop molecules with enhanced pharmacokinetic profiles and reduced side effects. The introduction of fluorine at the 2-position has been particularly noteworthy, as it has been shown to improve metabolic stability and binding affinity in several drug candidates. This has opened up new avenues for designing more effective and durable therapeutics.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in formulation development for oral and parenteral administration. This property is particularly advantageous in clinical settings where bioavailability and drug delivery efficiency are paramount. Furthermore, the stability of the hydrochloride salt under various storage conditions makes it a reliable choice for industrial-scale production.

Recent advancements in computational chemistry and molecular modeling have further illuminated the potential of 2-Fluoro-3-methoxybenzylamine hydrochloride as a lead compound. By integrating experimental data with predictive algorithms, researchers can rapidly screen analogs derived from this scaffold, identifying novel derivatives with optimized pharmacological properties. This interdisciplinary approach has accelerated the discovery pipeline for next-generation therapeutics.

The synthesis of 2-Fluoro-3-methoxybenzylamine hydrochloride involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include nucleophilic aromatic substitution to introduce the fluoro group, followed by selective methylation at the 3-position. The final step involves conversion to the hydrochloride salt to enhance stability and solubility. These synthetic strategies highlight the compound's complexity but also underscore its synthetic accessibility for medicinal chemists.

In clinical research, 2-Fluoro-3-methoxybenzylamine hydrochloride has been explored as a precursor for molecules targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzylamine moiety is known to interact with monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. By modulating MAO activity, derivatives of this compound have shown promise in preclinical studies for improving cognitive function.

The impact of fluorine substitution on drug design cannot be overstated. Fluorinated aromatic compounds often exhibit improved pharmacokinetic properties due to their enhanced lipophilicity and metabolic stability. In the case of 2-Fluoro-3-methoxybenzylamine hydrochloride, these effects contribute to its potential as a therapeutic agent by prolonging its half-life and increasing target engagement.

As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies using compounds like 2-Fluoro-3-methoxybenzylamine hydrochloride. Emerging research suggests that this compound may also have applications in anti-inflammatory and immunomodulatory therapies, further broadening its therapeutic scope. The integration of genomics and proteomics into drug discovery has enabled more personalized approaches, where compounds like this can be tailored to specific patient populations based on genetic markers.

The industrial production of 2-Fluoro-3-methoxybenzylamine hydrochloride adheres to stringent quality control measures to ensure consistency across batches. Manufacturers employ advanced purification techniques such as column chromatography and recrystallization to achieve high-purity products suitable for pharmaceutical use. These processes are critical in maintaining batch-to-batch reproducibility, which is essential for regulatory approval and clinical efficacy.

The future prospects for 2-Fluoro-3-methoxybenzylamine hydrochloride are promising, driven by ongoing research into its pharmacological profile and synthetic applications. As new methodologies emerge in drug development, this compound is likely to remain a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs.

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